2,4,4,8-Tetrachloro-6-methylnonane
Description
2,4,4,8-Tetrachloro-6-methylnonane is a halogenated alkane with a branched nonane backbone substituted with four chlorine atoms and a methyl group. Such compounds are often studied for their environmental persistence, bioactivity, and physicochemical properties.
Properties
CAS No. |
51500-53-9 |
|---|---|
Molecular Formula |
C10H18Cl4 |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2,4,4,8-tetrachloro-6-methylnonane |
InChI |
InChI=1S/C10H18Cl4/c1-7(4-8(2)11)5-10(13,14)6-9(3)12/h7-9H,4-6H2,1-3H3 |
InChI Key |
JCYNWCCQWOALAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)Cl)CC(CC(C)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4,4,8-Tetrachloro-6-methylnonane typically involves the chlorination of nonane derivatives under controlled conditions. One common method includes the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
2,4,4,8-Tetrachloro-6-methylnonane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Scientific Research Applications
2,4,4,8-Tetrachloro-6-methylnonane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its effects on biological systems, particularly its interactions with cellular components.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, although its toxicity remains a concern.
Mechanism of Action
The mechanism of action of 2,4,4,8-Tetrachloro-6-methylnonane involves its interaction with cellular membranes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the disruption of cellular processes and, in some cases, cytotoxic effects .
Comparison with Similar Compounds
Table 1: Cytotoxicity of Halogenated Compounds
| Compound | Structure Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Tetrachloro monoterpene 393 | Cyclic monoterpene | 7.9 | |
| Cisplatin (control) | Platinum complex | 13.0 |
Environmental Persistence and Solubility
Polychlorinated biphenyls (PCBs), such as PCB 194 and PCB 209, exhibit extreme environmental persistence due to their aromatic chlorination . While 2,4,4,8-Tetrachloro-6-methylnonane lacks aromatic rings, its aliphatic chlorination may reduce biodegradability compared to non-halogenated alkanes.
Henry’s Law constants for pyridine derivatives like 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine (log KH ≈ -3.5) suggest low volatility . For 2,4,4,8-Tetrachloro-6-methylnonane, similar chlorine density may result in comparable air-water partitioning behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
